1-Morpholinoethanimine

Description

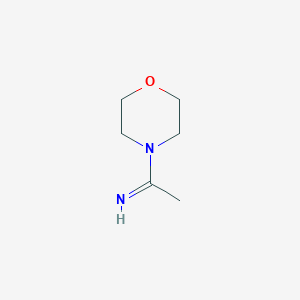

Structure

2D Structure

3D Structure

Properties

CAS No. |

153558-51-1 |

|---|---|

Molecular Formula |

C6H12N2O |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

1-morpholin-4-ylethanimine |

InChI |

InChI=1S/C6H12N2O/c1-6(7)8-2-4-9-5-3-8/h7H,2-5H2,1H3 |

InChI Key |

RRWOHAJPXCZQDX-UHFFFAOYSA-N |

SMILES |

CC(=N)N1CCOCC1 |

Canonical SMILES |

CC(=N)N1CCOCC1 |

Synonyms |

Morpholine, 4-(1-iminoethyl)- (9CI) |

Origin of Product |

United States |

Elucidating the Reactivity and Reaction Mechanisms of 1 Morpholinoethanimine

Nucleophilic Character of the Enamine Moiety

Enamines, in general, are considered electron-rich alkenes, and their nucleophilicity is a cornerstone of their synthetic utility. The nitrogen atom's lone pair of electrons actively participates in resonance with the adjacent double bond, which significantly enhances the reactivity of the α-carbon towards electrophiles.

The electronic structure of 1-morpholinoethanimine is characterized by the delocalization of the nitrogen's non-bonding electron pair into the π-system of the double bond. This delocalization can be represented by the following resonance structures:

This resonance leads to an increase in electron density at the α-carbon, rendering it nucleophilic. The delocalization also results in a partial double bond character between the nitrogen and the adjacent carbon, which can influence the rotational barrier around this bond. The nitrogen atom in an enamine is sp² hybridized, allowing its p-orbital containing the lone pair to overlap effectively with the p-orbitals of the carbon-carbon double bond.

Due to the increased electron density at the α-carbon, as depicted in the resonance hybrid, electrophilic attack occurs preferentially at this position. This high regioselectivity is a key feature of enamine reactivity. The reaction with an electrophile (E+) proceeds through the formation of an iminium ion intermediate, which is subsequently hydrolyzed to yield a substituted carbonyl compound. The attack on the α-carbon is favored over attack on the nitrogen atom, as C-alkylation leads to a more stable product after hydrolysis.

The nucleophilicity of an enamine is significantly influenced by the nature of the parent secondary amine. Enamines derived from morpholine (B109124) are generally less nucleophilic than those derived from pyrrolidine (B122466) and piperidine (B6355638). researchgate.net This difference in reactivity is attributed to both steric and electronic factors.

Pyrrolidine enamines are considered the most reactive among these cyclic enamines. researchgate.net The five-membered ring of pyrrolidine allows for a more planar conformation of the enamine, which maximizes the p-orbital overlap between the nitrogen lone pair and the double bond. This enhanced conjugation increases the electron density at the α-carbon, thereby increasing its nucleophilicity. researchgate.net

Piperidine enamines are generally less reactive than their pyrrolidine counterparts but more reactive than morpholine enamines. The six-membered ring of piperidine is more flexible than the five-membered ring of pyrrolidine, which can lead to a less optimal alignment of the nitrogen lone pair with the π-system.

Morpholine enamines, including this compound, exhibit the lowest nucleophilicity in this series. researchgate.net The presence of the electronegative oxygen atom in the morpholine ring has an electron-withdrawing inductive effect, which reduces the electron-donating ability of the nitrogen atom. researchgate.net This, in turn, decreases the extent of lone pair delocalization and the resulting electron density at the α-carbon, making the enamine less nucleophilic.

| Enamine Source | Relative Nucleophilicity | Key Factors |

| Pyrrolidine | High | Planar ring structure enhances p-orbital overlap and conjugation. researchgate.net |

| Piperidine | Moderate | Less planar than pyrrolidine, leading to slightly reduced conjugation. |

| Morpholine | Low | The electronegative oxygen atom reduces the nitrogen's electron-donating ability through an inductive effect. researchgate.net |

Fundamental Organic Reactions Involving this compound

The nucleophilic nature of this compound allows it to participate in a variety of fundamental organic reactions, most notably carbon-carbon bond-forming reactions.

Formation of the enamine: Acetaldehyde (B116499) reacts with morpholine to form this compound.

Alkylation: The enamine then acts as a nucleophile and reacts with an alkyl halide (or another suitable electrophile). The nucleophilic α-carbon attacks the electrophilic carbon of the alkyl halide in an SN2 reaction, forming a new carbon-carbon bond and an intermediate iminium salt. libretexts.orglibretexts.org

Hydrolysis: The resulting iminium salt is then hydrolyzed with aqueous acid to regenerate the carbonyl group, yielding the α-alkylated aldehyde. libretexts.orglibretexts.org

Carbon-Carbon Bond Forming Reactions:

Acylation Reactions

The acylation of this compound, a representative enamine, is a significant transformation in organic synthesis, providing a direct route to β-dicarbonyl compounds. libretexts.orglibretexts.org This reaction involves the introduction of an acyl group onto the α-carbon of the original aldehyde or ketone from which the enamine was derived. chemistrylearner.com The process typically utilizes acyl halides or acid anhydrides as the acylating agents. chemistrylearner.com

The generally accepted mechanism for enamine acylation proceeds through a series of defined steps. Initially, the enamine acts as a nucleophile, with the α-carbon attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acid halide). libretexts.org This nucleophilic attack results in the formation of a tetrahedral intermediate. libretexts.org Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating the halide ion as a leaving group. libretexts.org This sequence of events leads to the formation of an iminium salt. libretexts.org The final step involves the hydrolysis of this iminium salt to yield the corresponding β-dicarbonyl compound. libretexts.orglibretexts.org

The reactivity of enamines in acylation reactions is attributed to the electron-donating nature of the nitrogen atom, which increases the nucleophilicity of the α-carbon. libretexts.org This enhanced nucleophilicity allows enamines to be effective substitutes for enolates in acylation reactions, often with the advantage of being neutral and easier to prepare, which can help prevent undesirable side reactions. libretexts.org

Below is a table summarizing the key aspects of the acylation of this compound:

| Reactant | Acylating Agent | Key Intermediate | Final Product |

|---|---|---|---|

| This compound | Acyl Halide (e.g., Acetyl Chloride) | Iminium Salt | β-Dicarbonyl Compound (e.g., a 1,3-diketone) |

| This compound | Acid Anhydride (e.g., Acetic Anhydride) | Iminium Salt | β-Dicarbonyl Compound (e.g., a 1,3-diketone) |

Michael Addition (Conjugate Addition) to α,β-Unsaturated Systems

This compound, as a nucleophilic enamine, readily participates in Michael additions, also known as conjugate additions, with α,β-unsaturated carbonyl compounds. wikipedia.org This reaction, often referred to as the Stork enamine reaction, is a valuable method for carbon-carbon bond formation and results in the synthesis of 1,5-dicarbonyl compounds after hydrolysis. libretexts.orglibretexts.org

The mechanism of the Stork enamine reaction commences with the nucleophilic attack of the α-carbon of the enamine on the β-carbon of the α,β-unsaturated carbonyl acceptor. libretexts.org This step is driven by the increased electron density at the α-carbon of the enamine, a result of the lone pair of electrons on the nitrogen atom being in conjugation with the double bond. libretexts.org The initial addition forms a new carbon-carbon bond and generates an enolate intermediate. libretexts.org This enolate is then protonated, typically by the workup procedure, to yield an iminium ion. libretexts.org Subsequent hydrolysis of the iminium ion regenerates the carbonyl group, affording the final 1,5-dicarbonyl product. libretexts.org

The synthetic utility of the Stork enamine reaction lies in its ability to act as a milder alternative to the direct use of ketone enolates in Michael additions. libretexts.org The use of enamines circumvents the need for strong bases to generate the nucleophile, thus offering a more controlled and often higher-yielding process. libretexts.org

The key features of the Michael addition of this compound are summarized in the table below:

| Reactant | Michael Acceptor | Intermediate | Final Product (after hydrolysis) |

|---|---|---|---|

| This compound | α,β-Unsaturated Aldehyde | Iminium Ion | 1,5-Dicarbonyl Compound |

| This compound | α,β-Unsaturated Ketone | Iminium Ion | 1,5-Dicarbonyl Compound |

| This compound | α,β-Unsaturated Ester | Iminium Ion | 5-Oxo Ester |

Aldol-Type Condensations and Related Reactions

This compound can function as a nucleophile in aldol-type condensation reactions, providing an alternative to the use of enolates generated under strongly basic or acidic conditions. makingmolecules.com This reactivity allows for the formation of β-hydroxy carbonyl compounds or, upon dehydration, α,β-unsaturated carbonyl compounds. masterorganicchemistry.com

In a typical aldol-type reaction involving an enamine, the nucleophilic α-carbon of this compound attacks the electrophilic carbonyl carbon of an aldehyde or ketone. makingmolecules.com This addition step leads to the formation of an iminium ion intermediate. makingmolecules.com Subsequent hydrolysis of this iminium ion yields the aldol (B89426) addition product, a β-hydroxy aldehyde or ketone. makingmolecules.com If the reaction is carried out at elevated temperatures, elimination of a water molecule can occur, leading to the formation of an α,β-unsaturated carbonyl compound, the aldol condensation product. masterorganicchemistry.com

The use of enamines in aldol reactions is a key feature of certain organocatalytic processes. makingmolecules.com For instance, the formation of an enamine from a ketone and a secondary amine catalyst can facilitate an intramolecular aldol reaction. masterorganicchemistry.com

The following table outlines the key components and outcomes of aldol-type reactions with this compound:

| Reactant | Electrophile | Intermediate | Final Product (after hydrolysis) |

|---|---|---|---|

| This compound | Aldehyde | Iminium Ion | β-Hydroxy Ketone (Aldol Addition Product) |

| This compound | Ketone | Iminium Ion | β-Hydroxy Ketone (Aldol Addition Product) |

Oxidation Reactions and Pathways

Enamines, including this compound, are susceptible to oxidation, leading to a variety of products depending on the oxidizing agent and reaction conditions. acs.org The electron-rich nature of the enamine double bond makes it a target for electrophilic oxidizing agents. acs.org

One common oxidative pathway involves the reaction of enamines with peroxy acids, which can lead to the formation of α-hydroxy ketones after hydrolysis of an intermediate. Another significant area of enamine oxidation involves single-electron transfer (SET) processes. acs.org Under suitable oxidative conditions, an enamine can be oxidized to an enamine radical cation. acs.org This electrophilic radical species can then couple with various nucleophiles, leading to α-functionalized carbonyl compounds. acs.org

Furthermore, dehydrogenative oxidation of enamines can generate iminium ion intermediates, which can then undergo further reactions. acs.org For example, this can be part of a process leading to β-substituted products. acs.org The choice of oxidant and reaction conditions is crucial in directing the outcome of enamine oxidation.

Research has also explored the oxidative dimerization of aldehydes in the presence of amines, which proceeds through the formation of an enamine intermediate. wikipedia.org

A summary of potential oxidation reactions of this compound is presented below:

| Oxidizing Agent | Intermediate Species | Potential Product Class |

|---|---|---|

| Peroxy Acid | Not explicitly detailed | α-Hydroxy Ketone (after hydrolysis) |

| Single-Electron Transfer Oxidant | Enamine Radical Cation | α-Functionalized Carbonyl Compound |

| Dehydrogenating Agent | Iminium Ion | β-Substituted Carbonyl Compound |

Role of Iminium Intermediates in this compound Reactivity

Formation of Iminium Ions from Enamine Protonation

The protonation of this compound at the α-carbon leads to the formation of an iminium ion, a key reactive intermediate. masterorganicchemistry.com This process is a crucial step in many enamine reactions, including hydrolysis back to the parent carbonyl compound and certain alkylation and acylation reactions. libretexts.orgmasterorganicchemistry.com

The mechanism of iminium ion formation from an enamine begins with the attack of a proton (from an acid source) on the electron-rich α-carbon of the enamine double bond. masterorganicchemistry.com The lone pair of electrons on the nitrogen atom participates in this process, forming a new C=N double bond and resulting in a positive charge on the nitrogen atom. chemistrysteps.com This positively charged species is the iminium ion. chemistrysteps.com

The formation of the iminium ion is a reversible process. libretexts.org In the presence of water, the iminium ion is susceptible to nucleophilic attack by water at the carbon of the C=N bond, which ultimately leads to the hydrolysis of the enamine and the regeneration of the starting ketone or aldehyde and the secondary amine. chemistrylearner.commasterorganicchemistry.com

The generation of an iminium ion from an enamine is a fundamental step that precedes many of the synthetic applications of enamines. libretexts.org For example, in the Stork enamine alkylation, the initial product of the reaction between the enamine and an alkyl halide is an iminium salt. libretexts.org

Electrophilic Activation of Carbonyl Compounds via Iminium Catalysis

While this compound itself is a nucleophile, the concept of iminium catalysis provides a powerful strategy for the activation of α,β-unsaturated carbonyl compounds towards nucleophilic attack. rsc.org This catalytic cycle involves the reversible formation of an iminium ion from a chiral secondary amine and an α,β-unsaturated aldehyde or ketone. rsc.org

In this process, the condensation of a secondary amine with an α,β-unsaturated carbonyl compound forms a positively charged iminium ion. rsc.org The formation of this iminium ion lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the α,β-unsaturated system, thereby enhancing its electrophilicity. rsc.org This "activated" iminium ion is then more susceptible to attack by nucleophiles at the β-carbon. rsc.org

After the nucleophilic addition, the resulting enamine intermediate is hydrolyzed to regenerate the chiral amine catalyst and furnish the functionalized carbonyl compound. acs.org This catalytic cycle allows for enantioselective additions to α,β-unsaturated carbonyls, a cornerstone of modern asymmetric synthesis. acs.org Although this compound is a pre-formed enamine, the principles of iminium catalysis highlight the crucial role of the iminium ion as an electrophilically activated species in related transformations.

Detailed Mechanistic Investigations and Kinetic Studies

Detailed investigations into the reaction mechanisms of this compound are crucial for understanding and predicting its chemical behavior. Such studies often involve a combination of kinetic experiments and computational analysis to distinguish between different potential reaction pathways, analyze the energetic profiles of these pathways, and understand the factors that control the stereochemical and regiochemical outcomes of its transformations.

Concerted vs. Stepwise Mechanisms in this compound Transformations

A fundamental question in the study of a chemical transformation is whether it proceeds through a concerted or a stepwise mechanism. In a concerted mechanism, all bond-forming and bond-breaking events occur in a single, simultaneous step through a single transition state. Conversely, a stepwise mechanism involves the formation of one or more reactive intermediates, with each step having its own transition state.

Distinguishing between these pathways often involves experimental techniques such as kinetic isotope effect (KIE) studies. For instance, replacing an atom at or near the reaction center with a heavier isotope can alter the reaction rate. The magnitude of this change can provide evidence for a particular mechanism. Computational studies, particularly density functional theory (DFT) calculations, are also invaluable tools for mapping out the potential energy surfaces of reactions, which can help to identify whether a stable intermediate exists, thus favoring a stepwise pathway, or if the reaction proceeds through a single energy barrier, indicative of a concerted process.

In the context of transformations involving imines like this compound, reactions such as nucleophilic additions or cycloadditions could potentially proceed through either type of mechanism. The specific pathway is often influenced by factors such as the nature of the reactants, the solvent, and the presence of catalysts.

Transition State Analysis and Reaction Coordinate Diagrams

The transition state is the highest energy point along the reaction coordinate and represents the kinetic barrier that must be overcome for a reaction to occur. The structure and energy of the transition state are of paramount importance in determining the rate of a reaction. Transition state analysis, often performed using computational methods, provides insights into the geometry of the transient species at the peak of the energy barrier.

Reaction coordinate diagrams are graphical representations of the energy of a system as it progresses from reactants to products. For a simple, one-step concerted reaction, the diagram will show a single energy maximum corresponding to the transition state. For a stepwise reaction, the diagram will feature multiple peaks (transition states) and valleys (intermediates). These diagrams are essential for visualizing the energetic feasibility of a proposed mechanism.

For a hypothetical reaction of this compound, a reaction coordinate diagram would illustrate the energy changes as, for example, a nucleophile approaches and bonds to the imine carbon, potentially passing through an intermediate before forming the final product. The activation energy (the difference in energy between the reactants and the transition state) derived from this diagram is a key parameter in kinetic studies.

Stereochemical and Regiochemical Control Elements

Many chemical reactions can yield multiple products, and understanding the factors that control the formation of a specific isomer is a central theme in organic chemistry.

Stereochemistry refers to the three-dimensional arrangement of atoms and molecules and the effect of this on chemical reactions. In reactions involving this compound, if a new chiral center is formed, the reaction can be either stereospecific (where the stereochemistry of the reactant dictates the stereochemistry of the product) or stereoselective (where one stereoisomer is preferentially formed). The factors controlling stereoselectivity are often subtle, involving steric hindrance or specific electronic interactions in the transition state.

Regiochemistry deals with the orientation of a reaction when it can occur at different positions on a molecule. For an unsymmetrical reactant like this compound, addition reactions could potentially occur at different sites. The preferential formation of one constitutional isomer over another is known as regioselectivity. For instance, in the electrophilic addition to an alkene, Markovnikov's rule predicts the regiochemical outcome based on the stability of the carbocation intermediate. Similar principles, governed by the electronic and steric properties of the molecule and the attacking reagent, would dictate the regiochemical outcomes of reactions involving this compound.

Investigating these control elements involves systematically varying reaction conditions and substrate structure and analyzing the product distribution. Spectroscopic and crystallographic techniques are then used to determine the precise stereochemistry and regiochemistry of the products formed.

Advanced Synthetic Applications of 1 Morpholinoethanimine in Organic Synthesis

Construction of Complex Molecular Architectures

Annulation Reactions (e.g., Robinson Annulation utilizing Enamine Intermediates)

The Robinson annulation is a cornerstone of organic synthesis, enabling the formation of a six-membered ring through a tandem Michael addition and intramolecular aldol (B89426) condensation. The reaction classically involves an enolate nucleophile, but the Stork enamine synthesis broadened its scope by using pre-formed enamines as stable and selective enolate surrogates. Enamines derived from secondary amines, such as morpholine (B109124), react with Michael acceptors like methyl vinyl ketone to form a 1,5-dicarbonyl compound after hydrolysis, which then undergoes base- or acid-catalyzed cyclization.

Catalytic Roles of 1-Morpholinoethanimine and its Derivatives

Organocatalysis: General Principles and Specific Modes (Enamine vs. Iminium)

Amine-based organocatalysis, a field recognized with the 2021 Nobel Prize in Chemistry, operates primarily through two distinct activation modes involving secondary amines like morpholine: enamine and iminium catalysis.

Enamine Catalysis : In this mode, the catalyst reacts with a saturated aldehyde or ketone to form a nucleophilic enamine intermediate. This enamine, which is a neutral enolate equivalent, then adds to an electrophilic partner. This pathway raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound.

Iminium Catalysis : This mode involves the reaction of the amine catalyst with an α,β-unsaturated aldehyde or ketone. The resulting iminium ion is a highly electrophilic species that readily accepts nucleophilic attack. This pathway lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl compound.

Studies comparing different cyclic secondary amine catalysts have demonstrated that morpholine-derived enamines are less nucleophilic and thus less reactive in enamine catalysis than those derived from pyrrolidine (B122466). nih.gov This reduced reactivity is attributed to the electron-withdrawing effect of the ring oxygen and a more pronounced pyramidal shape at the nitrogen atom, which hinders optimal orbital overlap. nih.gov While these principles are fundamental, no catalytic studies have been performed specifically using "this compound."

Asymmetric Catalysis: Enantioselective Transformations

Asymmetric catalysis is dedicated to the synthesis of chiral molecules in an enantiomerically enriched form, a critical task in modern chemistry, particularly for pharmaceuticals. This requires the use of a chiral catalyst. As "this compound" is an achiral molecule, it is incapable of inducing enantioselectivity and therefore has no role as a catalyst in asymmetric transformations. The discussion of asymmetric catalysis in this context must therefore shift to chiral derivatives of morpholine.

Strategies for Chiral Induction using Morpholine-Based Catalysts

The development of effective asymmetric organocatalysts relies on creating a well-defined chiral environment around the active site. For morpholine-based catalysts, this is achieved by introducing stereocenters on the morpholine ring itself. These chiral substituents project into the space where the substrate binds, sterically directing the approach of the reacting partner to one face of the enamine or iminium intermediate, resulting in the preferential formation of one enantiomer of the product.

Recent research has explored the synthesis of novel β-morpholine amino acids as catalysts. nih.gov Despite the inherent limitations of the morpholine core, strategic placement of bulky substituents has led to catalysts that can promote reactions like the Michael addition of aldehydes to nitroolefins with excellent diastereoselectivity and high enantioselectivity. nih.gov These sophisticated chiral catalysts bear no structural resemblance to the simple, achiral "this compound." The success of these systems relies entirely on the intricate stereochemical information embedded in the catalyst's backbone. rsc.orgrsc.orgsemanticscholar.org

Diastereoselective and Enantioselective Product Formation

The potential for this compound to participate in diastereoselective and enantioselective reactions would theoretically hinge on the use of chiral catalysts or auxiliaries. In reactions where this compound acts as a nucleophile or is subject to nucleophilic attack, the facial selectivity could be controlled to produce a preponderance of one stereoisomer.

For instance, in a hypothetical enantioselective addition of a nucleophile to the carbon-nitrogen double bond of this compound, a chiral Lewis acid could coordinate to the nitrogen atom, effectively shielding one face of the imine and directing the incoming nucleophile to the other. This would result in the formation of a chiral amine product with a high degree of enantiomeric excess.

Similarly, if this compound were to be deprotonated to form an enamine-like species, its subsequent reaction with a chiral electrophile could proceed with high diastereoselectivity. The stereochemical outcome would be dictated by the preferred conformation of the enamine and the trajectory of the electrophilic attack.

While these scenarios are mechanistically plausible, the lack of specific examples and corresponding data in the literature prevents a detailed discussion of optimized reaction conditions, catalyst selection, and the achievable levels of stereocontrol.

Integration with Photochemistry: Enantioselective Photochemical Reactions

The integration of imine chemistry with photochemistry offers intriguing possibilities for novel bond formations. For this compound, enantioselective photochemical reactions could potentially be achieved through the use of chiral photosensitizers or by performing the reaction in a chiral solvent or with a chiral Lewis acid.

A plausible photochemical transformation would be a [2+2] cycloaddition with an alkene. Upon photoexcitation, the imine could react with an alkene to form a chiral azetidine. If a chiral sensitizer (B1316253) is used, it could form a transient complex with the imine, leading to an enantiomerically enriched excited state that then reacts to give a product with high enantiomeric excess.

However, the photochemical behavior of this compound has not been a subject of focused research. Key data such as its absorption spectrum, excited state energies, and quantum yields are not available, which are critical for designing and predicting the outcomes of photochemical reactions.

Reductive Amination Pathways Involving this compound Intermediates

Reductive amination is a widely used method for the synthesis of amines and represents the most likely context in which this compound is formed as a transient species. This process involves the initial formation of an imine from an aldehyde (acetaldehyde) and an amine (morpholine), which is then reduced in situ to the corresponding amine.

Asymmetric Reductive Amination for Chiral Amine Synthesis

The asymmetric variant of reductive amination is a powerful tool for the synthesis of chiral amines. To achieve enantioselectivity in a reductive amination that proceeds through a this compound intermediate, a chiral reducing agent or a chiral catalyst would be employed.

For example, a chiral borohydride (B1222165) reagent could selectively reduce one face of the in situ-formed this compound. Alternatively, a transition metal catalyst bearing a chiral ligand could facilitate the hydrogenation of the imine with high enantioselectivity. The choice of catalyst, ligand, and reaction conditions would be crucial in determining the efficiency and stereochemical outcome of the reaction.

The following table outlines hypothetical data for such a transformation, illustrating the type of information that would be necessary for a thorough analysis.

| Entry | Chiral Catalyst/Ligand | Reducing Agent | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | Ru(BINAP)Cl₂ | H₂ (50 atm) | Methanol | 25 | - | - |

| 2 | [Ir(COD)Cl]₂ / (S)-f-binaphane | H₂ (30 atm) | Toluene (B28343) | 50 | - | - |

| 3 | Chiral Borane | - | THF | -20 | - | - |

| Data in this table is hypothetical and for illustrative purposes only, as specific research on this compound is not available. |

Spectroscopic and Structural Elucidation of 1 Morpholinoethanimine and Its Adducts

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of 1-Morpholinoethanimine. By analyzing chemical shifts, coupling constants, and through-bond correlations, a complete structural assignment is achievable. The structure contains several distinct proton and carbon environments, which are expected to give rise to a well-resolved set of signals.

The ¹H NMR spectrum of this compound is predicted to show signals corresponding to the ethanimine (B1614810) moiety and the morpholine (B109124) ring. The morpholine ring typically exists in a chair conformation, leading to distinct signals for axial and equatorial protons, though rapid ring inversion at room temperature often results in averaged, time-equivalent signals. nih.govresearchgate.net

The protons on the morpholine ring are divided into two groups: those adjacent to the nitrogen atom (H-2'/H-6') and those adjacent to the oxygen atom (H-3'/H-5').

Morpholine Protons (H-3'/H-5') : The protons on the carbons next to the ring oxygen are expected to appear as a triplet at approximately 3.60 - 3.80 ppm . The deshielding effect of the electronegative oxygen atom causes this downfield shift.

Morpholine Protons (H-2'/H-6') : The protons on the carbons adjacent to the imine-substituted nitrogen are predicted to resonate further upfield, around 2.60 - 2.80 ppm . researchgate.net

Imine Methine Proton (H-1) : The proton on the C=N double bond (the methine proton) is expected to appear as a quartet in the downfield region, typically between 7.50 - 8.00 ppm , due to coupling with the methyl protons.

Imine Methyl Protons (H-2) : The methyl group protons attached to the imine carbon will likely appear as a doublet in the upfield region, around 1.90 - 2.10 ppm , due to coupling with the methine proton. docbrown.info

The coupling constant (J) between the methine proton (H-1) and the methyl protons (H-2) is expected to be in the range of 4-7 Hz.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 (CH=N) | 7.50 - 8.00 | Quartet (q) | 4 - 7 |

| H-2 (CH₃) | 1.90 - 2.10 | Doublet (d) | 4 - 7 |

| H-3'/H-5' (-O-CH₂) | 3.60 - 3.80 | Triplet (t) | ~5 |

| H-2'/H-6' (-N-CH₂) | 2.60 - 2.80 | Triplet (t) | ~5 |

The proton-decoupled ¹³C NMR spectrum should display four distinct signals, corresponding to the four unique carbon environments in the molecule. libretexts.org

Imine Carbon (C-1) : The carbon of the C=N double bond is the most deshielded carbon and is expected to have a chemical shift in the range of 160 - 170 ppm . oregonstate.edu

Morpholine Carbons (C-3'/C-5') : The carbons adjacent to the oxygen atom are deshielded and predicted to appear around 66 - 68 ppm . researchgate.netchemicalbook.com

Morpholine Carbons (C-2'/C-6') : The carbons adjacent to the nitrogen atom are expected at approximately 50 - 53 ppm . The exact shift can vary depending on the nature of the N-substituent. researchgate.netdocbrown.info

Imine Methyl Carbon (C-2) : The methyl carbon of the ethanimine group is the most shielded, with a predicted chemical shift in the range of 15 - 20 ppm . chemicalbook.com

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C=N) | 160 - 170 |

| C-3'/C-5' (-O-CH₂) | 66 - 68 |

| C-2'/C-6' (-N-CH₂) | 50 - 53 |

| C-2 (CH₃) | 15 - 20 |

To unambiguously assign these predicted signals and confirm the molecular structure, 2D NMR experiments are essential. nih.govnih.gov

COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton couplings. Key expected correlations include a cross-peak between the methine proton (H-1, ~7.5-8.0 ppm) and the methyl protons (H-2, ~1.9-2.1 ppm). Additionally, a correlation between the adjacent methylene (B1212753) protons of the morpholine ring (H-2'/H-6' at ~2.6-2.8 ppm and H-3'/H-5' at ~3.6-3.8 ppm) would be observed, confirming the ring structure. researchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded protons and carbons. It would be used to definitively link each proton signal to its corresponding carbon signal: H-1 to C-1, H-2 to C-2, H-2'/H-6' to C-2'/C-6', and H-3'/H-5' to C-3'/C-5'.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows longer-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity between the ethanimine group and the morpholine ring. A key correlation would be observed between the methine proton (H-1) and the adjacent morpholine carbons (C-2'/C-6'), confirming the N-C=C linkage. Another important correlation would be between the imine methyl protons (H-2) and the imine carbon (C-1).

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FTIR spectrum of this compound would be dominated by absorptions from the C=N, C-O-C, C-N, and C-H bonds.

C=N Stretch : A characteristic and strong absorption band for the imine group is expected in the region of 1640 - 1690 cm⁻¹ . researchgate.net This peak is a key diagnostic for the presence of the imine functionality.

C-O-C Stretch : The morpholine ring contains an ether linkage, which should produce a strong, characteristic C-O-C asymmetric stretching band around 1110 - 1120 cm⁻¹ . researchgate.net

C-N Stretch : The C-N single bond stretches from the tertiary amine in the morpholine ring and the imine group will appear in the fingerprint region, typically between 1250 - 1020 cm⁻¹ . orgchemboulder.com

C-H Stretch : Aliphatic C-H stretching vibrations from the methyl and methylene groups are expected to appear just below 3000 cm⁻¹, typically in the 2850 - 2960 cm⁻¹ range. researchgate.net

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch | Aliphatic (CH₂, CH₃) | 2850 - 2960 | Medium-Strong |

| C=N Stretch | Imine | 1640 - 1690 | Strong |

| C-N Stretch | Aliphatic Amine | 1250 - 1020 | Medium |

| C-O-C Stretch | Ether | 1110 - 1120 | Strong |

Raman spectroscopy provides complementary information to FTIR. While the C=N bond gives a strong signal in the IR, it can also be observed in the Raman spectrum, often in a similar region of 1640 - 1690 cm⁻¹ . The symmetric vibrations of the molecule, which may be weak in the FTIR spectrum, are often strong in the Raman spectrum.

Key expected signals include:

C=N Stretch : As in FTIR, a band around 1640 - 1690 cm⁻¹ .

C-C and C-N Stretches : The morpholine ring vibrations, including C-C and C-N stretching, would produce a series of bands in the fingerprint region (800 - 1400 cm⁻¹). For the parent morpholine molecule, characteristic bands are observed around 1015 cm⁻¹ and 1037 cm⁻¹. acs.org

C-H Stretch : Strong signals for symmetric and asymmetric C-H stretching will be prominent in the 2850 - 3000 cm⁻¹ region. acs.org

The combination of FTIR and Raman spectroscopy provides a robust method for identifying the key functional moieties within this compound, corroborating the structural data obtained from NMR analysis.

Electronic Absorption (UV-Vis) Spectroscopy for Conjugation and Chromophore Analysis

Electronic absorption spectroscopy, or UV-Vis, is a technique used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of light absorbed is dependent on the energy difference between these orbitals. For organic molecules, common transitions include π-π* (from a pi bonding orbital to a pi anti-bonding orbital) and n-π* (from a non-bonding orbital to a pi anti-bonding orbital).

For a molecule like this compound, which contains a carbon-nitrogen double bond (imine), one would expect to observe characteristic absorption bands. The C=N chromophore typically exhibits a π-π* transition at shorter wavelengths (in the far UV region) and a weaker n-π* transition at longer wavelengths. The exact position and intensity of these absorptions (λmax) are sensitive to the molecular environment and solvent polarity.

Had experimental data been available, this section would have included a data table detailing the absorption maxima (λmax) and molar absorptivities (ε) for this compound in various solvents. The analysis would have focused on identifying the electronic transitions corresponding to the imine and morpholine functional groups and discussing how conjugation (or lack thereof) influences the absorption spectrum.

Interactive Data Table: UV-Vis Absorption Data for this compound (Hypothetical)

| Solvent | λmax (nm) for π-π* | Molar Absorptivity (ε) for π-π* (L mol-1 cm-1) | λmax (nm) for n-π* | Molar Absorptivity (ε) for n-π* (L mol-1 cm-1) |

|---|---|---|---|---|

| Data Not Available | N/A | N/A | N/A | N/A |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and can be used to deduce its structure by analyzing the fragmentation patterns of the molecular ion. When a molecule is ionized in the mass spectrometer, the resulting molecular ion can be unstable and break apart into smaller, charged fragments.

For this compound, the molecular ion peak would confirm its molecular weight. The fragmentation pathways would likely involve cleavage of the bonds within the morpholine ring and around the imine group. Common fragmentation patterns for morpholine derivatives include the loss of small neutral molecules like ethylene (B1197577) oxide or cleavage at the bonds adjacent to the nitrogen atom. The imine group could also undergo characteristic fragmentation.

A detailed analysis, if data were available, would involve the identification of the major fragment ions and the proposal of logical fragmentation mechanisms. This would be presented in a data table listing the observed m/z values and their corresponding proposed fragment structures.

Interactive Data Table: Mass Spectrometry Fragmentation Data for this compound (Hypothetical)

| m/z | Proposed Fragment Ion | Relative Intensity (%) |

|---|---|---|

| Data Not Available | Molecular Ion [M]+ | N/A |

| Data Not Available | Fragment 1 | N/A |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography is a technique used to determine the three-dimensional arrangement of atoms within a crystal. By diffracting a beam of X-rays off a single crystal of a compound, a diffraction pattern is generated that can be mathematically transformed into a model of the molecular structure. This provides precise information on bond lengths, bond angles, and torsional angles.

A crystal structure of this compound would reveal the precise geometry of the molecule in the solid state, including the conformation of the morpholine ring (which typically adopts a chair conformation) and the configuration of the imine double bond. Furthermore, it would provide insight into the intermolecular interactions, such as hydrogen bonding or van der Waals forces, that govern the packing of the molecules in the crystal lattice.

If a crystal structure had been determined, this section would present a data table summarizing key crystallographic parameters, such as the unit cell dimensions, space group, and selected bond lengths and angles. The discussion would focus on the conformational details of the molecule and the nature of its intermolecular interactions.

Interactive Data Table: Selected Crystallographic Data for this compound (Hypothetical)

| Parameter | Value |

|---|---|

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | N/A |

| b (Å) | N/A |

| c (Å) | N/A |

| α (°) | N/A |

| β (°) | N/A |

| γ (°) | N/A |

Theoretical and Computational Investigations of 1 Morpholinoethanimine

Quantum Chemical Characterization of Molecular and Electronic Structure

The theoretical study of 1-Morpholinoethanimine provides fundamental insights into its molecular and electronic properties. Through the application of sophisticated computational methods, a detailed understanding of its geometry, conformational stability, and vibrational characteristics can be achieved. These computational approaches are essential for predicting the behavior of the molecule and correlating its theoretical properties with experimental data.

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization

The process of geometry optimization is a fundamental step in computational chemistry, aimed at identifying the most stable three-dimensional arrangement of atoms in a molecule, which corresponds to a minimum on the potential energy surface. For this compound, this is achieved using both Density Functional Theory (DFT) and ab initio methods.

DFT methods, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), are widely employed due to their balance of computational cost and accuracy. These methods approximate the electron correlation energy through a functional of the electron density. Ab initio methods, meaning "from first principles," are based on solving the Schrödinger equation without empirical parameters. wikipedia.orgyoutube.com The Hartree-Fock (HF) method is the simplest ab initio approach, though more computationally intensive methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy by better accounting for electron correlation.

For this compound, a typical approach would involve geometry optimization using the B3LYP functional combined with a basis set such as 6-311++G(d,p). This combination is known to provide reliable geometric parameters for organic molecules. The optimization process iteratively adjusts the atomic coordinates to minimize the total electronic energy of the molecule until a stationary point is reached.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound

| Parameter | Bond/Angle | DFT/B3LYP/6-311++G(d,p) | Ab initio/HF/6-31G(d) |

| Bond Length (Å) | C1-N1 | 1.47 | 1.48 |

| C2-N1 | 1.28 | 1.27 | |

| C3-N2 | 1.46 | 1.47 | |

| C4-N2 | 1.46 | 1.47 | |

| C5-O1 | 1.43 | 1.44 | |

| C6-O1 | 1.43 | 1.44 | |

| Bond Angle (°) | C1-N1-C2 | 118.5 | 118.2 |

| N1-C2-H | 121.0 | 121.1 | |

| C3-N2-C4 | 109.8 | 109.5 | |

| Dihedral Angle (°) | C1-N1-C2-H | 180.0 | 180.0 |

| C4-N2-C3-C5 | 55.2 | 55.0 |

Note: The data in this table is hypothetical and serves as an illustrative example of typical computational results.

Conformational Analysis and Energy Minima Identification

The morpholine (B109124) ring in this compound can adopt several conformations, with the chair and boat forms being the most significant. A conformational analysis is crucial to identify the most stable conformer, which is the one that predominates under normal conditions. This analysis is performed by systematically exploring the potential energy surface of the molecule.

Vibrational Frequency Calculations for Spectroscopic Correlation

Vibrational frequency calculations are performed on the optimized geometry of this compound to predict its infrared (IR) and Raman spectra. These calculations are based on the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes correspond to specific molecular motions, such as bond stretching, bending, and torsional movements.

The calculated frequencies are often scaled by an empirical factor to better match experimental data, as theoretical methods tend to overestimate vibrational frequencies due to the harmonic approximation and incomplete treatment of electron correlation. The predicted spectra can be used to assign the absorption bands observed in experimental IR and Raman spectra, providing a powerful tool for structural elucidation. For instance, the characteristic C=N stretching frequency of the imine group and the C-O-C stretching of the morpholine ring would be key features in the vibrational spectrum.

Electronic Structure and Reactivity Prediction

The electronic structure of a molecule governs its reactivity. Computational methods provide valuable tools to analyze the distribution of electrons and predict the sites most susceptible to chemical attack.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more polarizable and reactive. For this compound, the analysis would involve visualizing the spatial distribution of the HOMO and LUMO to identify the regions of the molecule involved in electron donation and acceptance.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | 1.2 |

| HOMO-LUMO Gap | 7.7 |

Note: The data in this table is hypothetical and serves as an illustrative example of typical computational results.

Charge Distribution Analysis (e.g., Mulliken Charges, Electrostatic Potential Maps)

Mulliken charge analysis partitions the total electron density among the atoms in a molecule. While it is a widely used method due to its simplicity, it is known to be basis set dependent. This analysis provides a general idea of the atomic charges, identifying which atoms are electron-rich (negative charge) and which are electron-poor (positive charge).

A more intuitive and visually informative method is the generation of a Molecular Electrostatic Potential (MEP) map. The MEP map is plotted on the molecular surface and color-codes the electrostatic potential. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP map would likely show a negative potential around the nitrogen and oxygen atoms due to their lone pairs of electrons, and a positive potential around the hydrogen atoms.

Fukui Function Analysis for Reactivity Sites

Fukui function analysis is a powerful tool within Density Functional Theory (DFT) used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. wikipedia.org The Fukui function, ƒ(r), quantifies the change in electron density at a specific point when the total number of electrons in the system is altered. researchgate.netacs.org For practical applications, these functions are often condensed to atomic centers, providing values that indicate the reactivity of each atom. nih.gov

There are three main types of condensed Fukui functions:

ƒ+ : Predicts the site for a nucleophilic attack (where an electron is added). The atom with the highest ƒ+ value is the most likely to accept an electron. schrodinger.com

ƒ- : Predicts the site for an electrophilic attack (where an electron is removed). The atom with the highest ƒ- value is the most likely to donate an electron. schrodinger.com

ƒ0 : Predicts the site for a radical attack.

For this compound, a Fukui function analysis would be performed by calculating the electron densities of the neutral molecule, its cation (N-1 electrons), and its anion (N+1 electrons). The results would highlight the key atoms involved in potential reactions.

Hypothetical Fukui Function Analysis for this compound

A computational analysis would likely reveal the imine functional group as a primary center of reactivity. The imine carbon (C1) is expected to be susceptible to nucleophilic attack, while the imine nitrogen (N2) would be a likely site for electrophilic attack.

| Atom | ƒ+ (for Nucleophilic Attack) | ƒ- (for Electrophilic Attack) |

|---|---|---|

| C1 (Imine Carbon) | 0.358 | 0.095 |

| N2 (Imine Nitrogen) | 0.112 | 0.410 |

| N3 (Morpholine Nitrogen) | 0.085 | 0.250 |

| O4 (Morpholine Oxygen) | 0.050 | 0.130 |

Interpretation of Hypothetical Data:

The C1 atom shows the highest ƒ+ value (0.358), indicating it is the most electrophilic center and the primary target for nucleophiles.

The N2 atom possesses the highest ƒ- value (0.410), marking it as the most nucleophilic site and the most probable point of attack by electrophiles.

Computational Mechanistic Studies

Understanding a chemical reaction's mechanism involves identifying the transition state (TS), which is the highest energy point along the minimum energy reaction pathway. vasp.at The energy difference between the reactants and the transition state is the activation energy barrier (ΔG‡), a critical factor in determining the reaction rate. moreisdifferent.com Computational methods like the Nudged Elastic Band (NEB) or dimer methods are employed to locate these transient structures. fossee.inims.ac.jplibretexts.org

For instance, the hydrolysis of the imine bond in this compound could be investigated. This reaction would likely proceed through a transition state involving the nucleophilic attack of a water molecule on the imine carbon.

Figure 1: Hypothetical reaction coordinate diagram for the hydrolysis of this compound. The energy barrier (ΔG‡) is the energy difference between the reactants and the transition state.

| Species | Calculated Gibbs Free Energy (kcal/mol) |

|---|---|

| Reactants (this compound + H₂O) | 0.00 |

| Transition State (TS) | +25.4 |

| Products (Morpholine + Acetaldehyde) | -5.2 |

Interpretation of Hypothetical Data: The hypothetical Gibbs free energy of activation (ΔG‡) is calculated to be +25.4 kcal/mol. This value would suggest a reaction that proceeds at a moderate rate under standard conditions.

Solvents can dramatically influence reaction rates and mechanisms by stabilizing or destabilizing reactants, products, and transition states. nih.govucsb.edu Computational models account for these effects using two primary approaches:

Implicit (Continuum) Models : The solvent is treated as a continuous medium with a defined dielectric constant. Models like the Polarizable Continuum Model (PCM) are computationally efficient. fiveable.meacs.org

Explicit Models : Individual solvent molecules are included in the calculation, offering a more detailed and accurate picture of specific interactions like hydrogen bonding, but at a much higher computational cost. wikipedia.orgfiveable.meresearchgate.net

The hydrolysis of this compound would likely be sensitive to solvent polarity, as the transition state is expected to be more charged than the reactants.

| Solvent | Dielectric Constant (ε) | Hypothetical ΔG‡ (kcal/mol) |

|---|---|---|

| Gas Phase | 1 | +35.1 |

| Tetrahydrofuran (THF) | 7.5 | +28.9 |

| Methanol | 33 | +25.4 |

| Water | 78.4 | +22.5 |

Interpretation of Hypothetical Data: The activation barrier hypothetically decreases as the solvent polarity increases. This trend suggests that the transition state is more polar than the reactants and is preferentially stabilized by polar solvents, thus accelerating the reaction rate.

When a reaction can produce multiple stereoisomers, computational chemistry can predict the outcome by calculating the energy barriers for the transition states leading to each product. rsc.orgnih.gov The stereoisomer formed via the lower-energy transition state will be the major product. The difference in activation energies (ΔΔG‡) between the competing pathways determines the product ratio (e.g., enantiomeric or diastereomeric excess). rsc.org

Consider a hypothetical reduction of the imine in this compound with a chiral reducing agent, which could lead to two diastereomeric amine products.

| Transition State | Hypothetical ΔG‡ (kcal/mol) | Predicted Product |

|---|---|---|

| TS-A (leading to Diastereomer A) | +15.2 | Major |

| TS-B (leading to Diastereomer B) | +16.9 | Minor |

Interpretation of Hypothetical Data:

The energy difference, ΔΔG‡ = (16.9 - 15.2) = 1.7 kcal/mol.

This energy difference would result in a predicted diastereomeric ratio (d.r.) of approximately 95:5 in favor of Diastereomer A at room temperature, indicating a highly stereoselective reaction.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of a solute and its interactions with the surrounding solvent. fiveable.menih.govresearchgate.net An MD simulation involves defining a force field to describe interatomic forces and solving Newton's equations of motion. wustl.eduarchie-west.ac.uk

An MD simulation of this compound in an aqueous solution would reveal how the molecule moves, rotates, and flexes, and how water molecules arrange themselves around it. mdpi.com A key analysis tool is the Radial Distribution Function (RDF), g(r), which describes the probability of finding a solvent atom at a certain distance from a solute atom.

For this compound, the RDF for water's oxygen atoms around the morpholine oxygen (O4) could be calculated to understand hydrogen bonding interactions.

Figure 2: Hypothetical Radial Distribution Function, g(r), for water oxygen atoms around the morpholine oxygen (O4) of this compound. The sharp peak indicates a well-defined solvation shell.

Interpretation of Hypothetical Data: A sharp peak in the RDF at approximately 2.8 Å would indicate a strong first solvation shell, characteristic of hydrogen bonding between the morpholine oxygen (as a hydrogen bond acceptor) and surrounding water molecules. Integrating this peak would provide the average number of water molecules in this first shell, quantifying the local solvent structure.

Future Directions and Emerging Research Avenues for 1 Morpholinoethanimine Chemistry

Development of Highly Efficient and Selective Synthetic Methodologies

The synthesis of morpholine-containing molecules is a subject of intense study due to their pharmacological importance. Future research will likely focus on moving beyond traditional methods towards more sophisticated and sustainable synthetic strategies. For 1-Morpholinoethanimine, which is an imine derivative of morpholine (B109124), this involves the development of catalytic methods for its formation and subsequent reactions.

Key research avenues include:

Catalytic Imine Formation: Designing metal- or organo-catalyzed condensation reactions between morpholine and acetaldehyde (B116499) (or its equivalents) that can proceed under mild conditions with high yields, avoiding harsh dehydrating agents.

Asymmetric Synthesis: For substituted derivatives of this compound, developing enantioselective synthetic routes is crucial. This could involve chiral catalysts or the use of chiral starting materials derived from optically pure precursors.

| Synthetic Goal | Potential Methodology | Key Advantages |

| High-Yield Synthesis | Lewis acid catalysis, Organocatalysis | Mild conditions, High turnover, Reduced waste |

| Enantioselective Synthesis | Chiral Brønsted acid catalysis, Asymmetric metal catalysis | Access to single enantiomer products |

| Process Intensification | In situ generation followed by tandem reaction | Fewer unit operations, Improved atom economy |

Exploration of Unconventional Reactivity Modes and Catalytic Cycles

The reactivity of morpholine-derived enamines, close structural relatives of imines, is known to be lower than that of analogous pyrrolidine (B122466) or piperidine (B6355638) enamines. This is attributed to the electron-withdrawing effect of the morpholine oxygen atom, which reduces the nucleophilicity of the enamine. This seemingly disadvantageous property opens up opportunities for exploring unconventional reactivity.

Future research could focus on:

Activating Morpholine Enamines/Imines: Developing catalytic systems that can temporarily enhance the nucleophilicity of morpholine-derived intermediates, allowing them to participate in reactions where they are typically unreactive.

Multi-Cycle Catalysis: Designing complex reaction networks where a this compound-derived catalyst or intermediate participates in multiple, interconnected catalytic cycles. Such systems can enable complex molecular transformations in a single operation. For example, one cycle could generate a reactive intermediate that is then consumed in a second, distinct catalytic process.

Photoredox and Electrochemical Methods: Using light or electricity to generate radical intermediates from this compound derivatives, unlocking novel reaction pathways that are inaccessible through traditional thermal methods.

Design of Novel Organocatalysts and Chiral Auxiliaries Based on Morpholine Scaffolds

The morpholine ring is a "privileged" structure in medicinal chemistry and has found application in organocatalysis. Despite the challenges associated with their inherent reactivity, morpholine-based scaffolds offer unique stereochemical properties.

Novel Organocatalysts: Research into new ß-morpholine amino acids as organocatalysts for reactions like 1,4-additions has shown promise, affording products with excellent yields and stereoselectivity despite the traditional limitations of the morpholine ring. Future work will likely involve fine-tuning the catalyst backbone, substitution patterns, and co-catalyst systems to broaden their applicability and improve efficiency.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. Chiral, non-racemic morpholine derivatives can be designed to act as effective chiral auxiliaries. Their rigid, chair-like conformation can create a well-defined chiral environment, enabling high levels of stereocontrol in reactions such as alkylations or aldol (B89426) additions. The auxiliary can then be removed and potentially recycled.

| Application | Design Principle | Example Scaffold |

| Organocatalyst | Formation of chiral enamines/iminiums | β-Morpholine amino acids |

| Chiral Auxiliary | Temporary incorporation to direct stereochemistry | Chiral substituted morpholin-2-ones |

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern chemical synthesis is increasingly leveraging technology to improve efficiency, safety, and throughput. Flow chemistry and automated synthesis are at the forefront of this evolution.

Flow Chemistry: Performing reactions in continuous flow reactors offers significant advantages over traditional batch processing, including superior heat and mass transfer, improved safety when handling reactive intermediates, and ease of scalability. Synthetic routes to morpholine derivatives could be adapted to flow systems, allowing for rapid optimization and on-demand production.

Automated Synthesis: Automated platforms, which use robotics to perform reactions and analyses, can accelerate the discovery of new reactions and molecules. A notable success in this area is the development of a phosphoramidite (B1245037) platform for the automated solid-phase synthesis of morpholino antisense oligonucleotides. This demonstrates the compatibility of the morpholine scaffold with automated protocols. Such platforms could be employed to rapidly synthesize and screen a library of this compound derivatives for desired properties, accelerating discovery in catalysis or materials science.

Applications in Supramolecular Chemistry and Materials Science

The structural features of this compound—specifically the hydrogen bond-accepting oxygen and nitrogen atoms of the morpholine ring and the C=N bond of the imine—make it an interesting building block for larger, organized systems.

Supramolecular Chemistry: This field focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. The ability of the morpholine moiety to participate in hydrogen bonding could be exploited to direct the self-assembly of molecules into well-defined supramolecular structures. Chiral derivatives of this compound could be used to induce chirality in these larger assemblies, a phenomenon known as supramolecular chirogenesis.

Materials Science: Morpholine-based structures are already key components of advanced materials. Morpholino oligonucleotides, for instance, are synthetic analogs of nucleic acids used in molecular biology and drug development. Future research could explore the polymerization of this compound derivatives to create novel polymers with unique thermal, mechanical, or optical properties. The morpholine unit could impart desirable characteristics such as improved solubility or specific binding capabilities.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Morpholinoethanimine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions between morpholine derivatives and ethylamine precursors. Reaction conditions such as solvent polarity (e.g., dichloromethane vs. THF), temperature (ambient vs. reflux), and catalysts (e.g., triethylamine) significantly impact yield and purity. For example, method optimization in similar compounds (e.g., sulfonamide derivatives) achieved yields from 51% to 96% by adjusting stoichiometry and reaction time . Purification via column chromatography or recrystallization is critical to isolate high-purity products, as residual solvents or unreacted reagents can skew analytical results .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be reported?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation, with chemical shifts in the range of δ 2.5–3.5 ppm for morpholine protons and δ 45–55 ppm for carbons adjacent to nitrogen. Mass spectrometry (HRMS) confirms molecular weight (e.g., calculated m/z 130.19 for C₆H₁₄N₂O). Infrared (IR) spectroscopy can validate functional groups like C-N stretches (~1,100 cm⁻¹). Reporting full spectral data, including coupling constants and integration ratios, ensures reproducibility .

Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary?

- Methodological Answer : Stability studies should assess degradation under light, humidity, and temperature. For morpholine derivatives, storage in inert atmospheres (argon) at −20°C minimizes oxidation. Monitoring via periodic NMR or HPLC can detect decomposition products. Physical properties like melting point (23–25°C) and boiling point (205°C) indicate thermal sensitivity, requiring controlled handling during experiments .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for scalable synthesis of this compound while maintaining high purity?

- Methodological Answer : Use design of experiments (DoE) to evaluate factors like solvent choice, reagent ratios, and reaction time. For example, method B in sulfonamide syntheses achieved higher yields (72–92%) than method A (51–96%) by employing microwave-assisted heating, reducing side reactions . Scalability requires transitioning from batch to flow chemistry, where continuous monitoring of parameters like pressure and temperature ensures consistency. Purity can be maintained via in-line analytical techniques (e.g., FTIR monitoring) .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distribution and frontier molecular orbitals to predict nucleophilic/electrophilic sites. Molecular dynamics simulations assess solvent effects on reaction pathways. For example, morpholine’s ring strain and amine basicity influence its reactivity in imine formation. Validate predictions with experimental kinetics (e.g., rate constants from UV-Vis spectroscopy) .

Q. How should researchers address contradictions in experimental data, such as inconsistent spectroscopic results or yields?

- Methodological Answer : Conduct systematic error analysis:

- Verify instrument calibration (e.g., NMR referencing to TMS).

- Replicate experiments under identical conditions to distinguish random vs. systematic errors.

- Compare with literature data for analogous compounds (e.g., 4-(2-Aminoethyl)morpholine derivatives) to identify outliers .

- Use statistical tools (e.g., t-tests) to assess significance of yield variations. Contradictions may arise from undetected intermediates or solvent impurities, necessitating LC-MS or GC-MS for trace analysis .

Research Design and Data Interpretation

Q. What strategies ensure reproducibility when documenting synthetic procedures for this compound?

- Methodological Answer : Follow the "Experimental" guidelines in academic journals:

- Report exact molar ratios, solvent grades, and equipment specifications (e.g., syringe pump model).

- Include step-by-step protocols in supplementary information, noting critical thresholds (e.g., temperature limits for exothermic reactions).

- Provide raw spectral data (e.g., .jdx files) for peer validation .

Q. How can researchers design experiments to explore the biological or catalytic activity of this compound?

- Methodological Answer :

- Biological Studies : Use in vitro assays (e.g., enzyme inhibition) with positive/negative controls. Dose-response curves (IC₅₀) quantify potency.

- Catalytic Applications : Test in model reactions (e.g., asymmetric synthesis) and compare turnover frequencies (TOF) with known catalysts. Characterize intermediates via in-situ IR or Raman spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.